5-(Ethoxymethoxy)benzofuran
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(ethoxymethoxy)-1-benzofuran |
InChI |
InChI=1S/C11H12O3/c1-2-12-8-14-10-3-4-11-9(7-10)5-6-13-11/h3-7H,2,8H2,1H3 |
InChI Key |
ISJLVVQDIUZTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 5 Ethoxymethoxy Benzofuran and Its Derivatives
Established Methodologies for General Benzofuran (B130515) Ring Construction
The construction of the benzofuran ring system can be achieved through a variety of synthetic routes, which are broadly categorized into intramolecular cyclization, intermolecular coupling reactions, and rearrangement-based syntheses.
Intramolecular Cyclization Approaches in Benzofuran Synthesis
Intramolecular cyclization is a common and powerful strategy for the synthesis of benzofurans, typically involving the formation of a C-O or C-C bond to close the furan (B31954) ring. These methods often start from appropriately substituted phenolic precursors.
One of the most classic approaches is the intramolecular cyclization of o-alkynylphenols. This transformation can be catalyzed by various transition metals, including gold, palladium, and copper, as well as by strong bases. researchgate.netrsc.org For instance, gold catalysts can effectively promote the cyclization of o-alkynylphenols to form the benzofuran core, which can then undergo further reactions in a tandem sequence. researchgate.net Palladium-catalyzed processes are also widely used, often involving an initial coupling reaction followed by cyclization. acs.orgnih.gov Additionally, transition-metal-free methods using bases like cesium carbonate have been developed for the synthesis of 2-substituted benzofurans from 2-ynylphenols. researchgate.net
Another significant intramolecular strategy involves the cyclization of α-aryloxy ketones. This reaction can be promoted by various catalysts, including iridium(III) complexes, leading to a range of multisubstituted benzofurans.
The following table summarizes key features of selected intramolecular cyclization methods for benzofuran synthesis.
| Starting Material | Catalyst/Reagent | Key Features |
| o-Alkynylphenols | Gold (e.g., SIPrAuCl) | Mild conditions, can be part of a tandem reaction. researchgate.net |
| o-Alkynylphenols | Palladium (e.g., Pd(OAc)₂) | Efficient for tandem cyclization-vinylation reactions. acs.orgnih.gov |
| o-Alkynylphenols | Cesium Carbonate (Cs₂CO₃) | Transition-metal-free, mild conditions. researchgate.net |
| α-Aryloxy Ketones | Iridium(III) Catalyst | Leads to multisubstituted benzofurans. |
Intermolecular Coupling Reactions for Benzofuran Scaffold Assembly
Intermolecular reactions bring together two or more components to construct the benzofuran ring in a single or multi-step sequence. The Sonogashira coupling reaction is a cornerstone of this approach. nih.govrsc.org This palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is frequently employed to connect a phenolic precursor with an alkyne. nih.gov
A common strategy involves the coupling of an o-iodophenol with a terminal alkyne. The initial Sonogashira coupling product, a 2-(1-alkynyl)phenol, can then undergo a subsequent cyclization reaction to form the benzofuran ring. nih.gov To streamline this process, one-pot, three-component methods have been developed where an o-iodophenol, a terminal alkyne, and an aryl iodide react under Sonogashira conditions to yield highly substituted benzofurans. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields in these procedures. nih.gov
Domino approaches that combine a Sonogashira coupling with a subsequent cyclic hydroalkoxylation, catalyzed by N-heterocyclic carbene-palladium complexes, have also proven effective for the synthesis of benzofurans from o-hydroxyaryl halides and phenylacetylene. acs.org
The table below highlights representative intermolecular coupling strategies.
| Reactants | Catalyst System | Key Features |
| o-Iodophenol, Terminal Alkyne, Aryl Iodide | Pd/Cu (Sonogashira conditions) | One-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.gov |
| o-Hydroxyaryl Halides, Phenylacetylene | NHC-Palladium Complexes | Domino Sonogashira/hydroalkoxylation reaction. acs.org |
| o-Iodoanisoles, Terminal Alkynes | Palladium catalyst | Followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org |
Rearrangement-Based Syntheses of Benzofuran Systems
Rearrangement reactions offer unique pathways to the benzofuran core, often involving the transformation of a different heterocyclic system or a complex cascade of reactions.
The Perkin rearrangement is a classic example, involving the ring contraction of a 2-halocoumarin in the presence of a base, such as sodium hydroxide, to yield a benzofuran-2-carboxylic acid. wikipedia.orgnih.gov This reaction proceeds through the initial opening of the lactone ring, followed by an intramolecular nucleophilic attack to form the furan ring. nih.gov Microwave-assisted Perkin rearrangements have been shown to dramatically reduce reaction times and provide high yields. nih.gov
Another powerful strategy involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of appropriately substituted precursors. For instance, the acylation of oxime ethers with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can trigger a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org This method has been successfully applied to the synthesis of natural products. organic-chemistry.org
Cascade reactions involving Claisen and Meinwald rearrangements have also been developed for the one-pot synthesis of substituted benzofurans from allylic aryl ethers bearing an epoxide. acs.org This strategy provides a highly efficient route to complex benzofuran structures. acs.org
Key rearrangement-based synthetic routes are summarized below.
| Reaction Name/Type | Precursor | Key Reagents/Conditions | Product Type |
| Perkin Rearrangement | 2-Halocoumarin | Base (e.g., NaOH) | Benzofuran-2-carboxylic acid wikipedia.orgnih.gov |
| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | O-Aryl Oxime Ethers | TFAA or TFAT/DMAP | Dihydrobenzofurans/Benzofurans organic-chemistry.org |
| Claisen/Meinwald Rearrangement Cascade | Allylic Aryl Ethers with Epoxide | Lewis or Brønsted acids | Substituted Benzofurans acs.orgresearchgate.net |
Synthesis of 5-(Ethoxymethoxy)benzofuran and Analogous Ethoxymethoxy/Methoxymethoxy Benzofurans
The synthesis of this compound typically involves the initial construction of a benzofuran ring bearing a hydroxyl group at the 5-position, followed by the introduction of the ethoxymethoxy group. The ethoxymethoxy (EOM) or the related methoxymethyl (MOM) group is often used as a protecting group for phenols due to its stability under various conditions and its relatively straightforward introduction and removal. oocities.orgmdma.ch
Strategies for Introducing the Ethoxymethoxy Moiety onto Benzofuran Scaffolds
The most direct method for synthesizing this compound is the etherification of 5-hydroxybenzofuran. This reaction is typically achieved by deprotonating the phenolic hydroxyl group with a suitable base to form the more nucleophilic phenoxide, which then reacts with an ethoxymethyl halide, such as ethoxymethyl chloride (EOMCl).
The choice of base and solvent is crucial for the success of this etherification. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic amines like N,N-diisopropylethylamine (DIPEA). Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction. smolecule.com
The general reaction is as follows: 5-Hydroxybenzofuran + Base → 5-Benzofuranoxide Anion 5-Benzofuranoxide Anion + Ethoxymethyl Chloride → this compound
The following table outlines typical conditions for the protection of phenolic hydroxyl groups with alkoxymethyl groups, which are applicable to the synthesis of this compound.
| Phenolic Substrate | Reagent | Base/Catalyst | Solvent | Yield |
| 3,4-Dichlorophenol | Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane | 66% oocities.org |
| 4-Carbomethoxyphenol | Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane | 68% oocities.org |
| 6-Hydroxybenzofuran | (Trimethylsilyl)ethoxymethyl chloride | N,N-Diisopropylethylamine | Dichloromethane | - core.ac.uk |
Conversion of Precursors to this compound Derivatives (e.g., via boronic acids)
An alternative strategy for accessing this compound derivatives involves the functionalization of a pre-formed benzofuran ring at the 5-position. One powerful method utilizes benzofuran-5-boronic acid as a key intermediate.
Benzofuran-5-boronic acid can be prepared from 5-bromobenzofuran (B130475) via lithium-halogen exchange followed by reaction with a trialkyl borate, or through palladium-catalyzed C-H borylation of benzofuran. Once obtained, the boronic acid can be converted to 5-hydroxybenzofuran through oxidation, typically using an oxidizing agent like hydrogen peroxide or oxone. The resulting 5-hydroxybenzofuran can then be etherified as described in section 2.2.1 to yield this compound.
This boronic acid intermediate also opens up pathways to other 5-substituted benzofuran derivatives through Suzuki-Miyaura cross-coupling reactions. While not a direct route to this compound, this highlights the versatility of the boronic acid precursor in the synthesis of a wide range of analogs.
The table below summarizes the conversion of a boronic acid precursor to a hydroxylated intermediate, a key step in this synthetic approach.
| Precursor | Reagent | Product |
| Benzofuran-5-boronic acid | H₂O₂ / NaOH | 5-Hydroxybenzofuran |
| Arylboronic acid | - | - |
Role of Ethoxymethoxy Functionality as a Protecting Group in Benzofuran Synthesis
In the multi-step synthesis of complex benzofuran derivatives, the protection of reactive functional groups is a critical strategy. The hydroxyl group, particularly a phenolic hydroxyl, is often protected to prevent unwanted side reactions during subsequent synthetic transformations. The ethoxymethoxy (EOM) group serves as an effective protecting group for phenols.
The EOM group is introduced by reacting the phenol (B47542) with ethoxymethyl chloride (EOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This acetal-type protecting group is stable under a variety of reaction conditions, including those involving organometallic reagents and non-acidic transformations.
The stability of the EOM group is comparable to the more commonly used methoxyethoxymethyl (MEM) group. wikipedia.org The key advantage of such protecting groups is their stability to basic and organometallic reagents, while being readily cleavable under acidic conditions. wikipedia.org This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups in the molecule. The cleavage of the EOM group is typically achieved using Lewis acids or Brønsted acids. wikipedia.org
The presence of the 5-(ethoxymethoxy) substituent influences the electronic properties of the benzene (B151609) ring, which can affect the regioselectivity of cyclization reactions during the formation of the benzofuran core.
Catalytic Systems Employed in Benzofuran Synthesis Relevant to Ethoxymethoxy Derivatives
The construction of the benzofuran ring system can be achieved through various catalytic methods. The choice of catalyst is often dictated by the nature of the starting materials and the desired substitution pattern on the final product. For derivatives like this compound, the catalyst must be compatible with the protecting group.
Applications of Palladium-Based Catalysis
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of benzofurans. organic-chemistry.orgnih.gov These methods often involve the formation of a key C-C or C-O bond to construct the furan ring.
One common strategy is the intramolecular cyclization of an o-alkynylphenol derivative. In the context of this compound, a suitable precursor would be 2-alkynyl-4-(ethoxymethoxy)phenol. Palladium catalysts, often in combination with a suitable ligand, can facilitate the cyclization to form the benzofuran ring. organic-chemistry.org The reaction conditions are typically mild, which is advantageous for preserving the EOM protecting group.
Another palladium-catalyzed approach is the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling), followed by an in-situ cyclization. nih.gov For the synthesis of a this compound derivative, this would involve the coupling of a 2-halo-4-(ethoxymethoxy)phenol with an alkyne.
Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis Reactions
| Reaction Type | Catalyst System | Substrate Example (for 5-EOM derivative) | Product | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Pd(OAc)₂, Ligand | 2-Alkynyl-4-(ethoxymethoxy)phenol | This compound derivative | nih.gov |
| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂, CuI, Base | 2-Iodo-4-(ethoxymethoxy)phenol and a terminal alkyne | 2-Substituted-5-(ethoxymethoxy)benzofuran | nih.gov |
Utilization of Copper-Based Catalysis
Copper-based catalytic systems have also been extensively used for the synthesis of benzofurans and are known for their cost-effectiveness and unique reactivity. organic-chemistry.orgnih.gov Copper catalysts can promote intramolecular cyclizations of o-alkynylphenols, similar to palladium catalysts.
A notable copper-catalyzed method involves the coupling of o-hydroxyphenones with terminal alkynes. A ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient route to benzofurans. organic-chemistry.org This method could be adapted for the synthesis of this compound derivatives.
Furthermore, copper-catalyzed reactions for forming C-O bonds are well-established. An intramolecular Ullmann-type coupling of an o-halophenyl vinyl ether can be a viable route. For a 5-(ethoxymethoxy) derivative, the starting material would be a 2-halo-4-(ethoxymethoxy)phenyl vinyl ether.
Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis Reactions
| Reaction Type | Catalyst System | Substrate Example (for 5-EOM derivative) | Product | Reference |
|---|---|---|---|---|
| Coupling/Cyclization | CuBr (ligand-free) | N-tosylhydrazone of 2-hydroxy-5-(ethoxymethoxy)benzaldehyde and a terminal alkyne | 2-Substituted-5-(ethoxymethoxy)benzofuran | organic-chemistry.org |
| Intramolecular O-Vinylation | Copper-TMEDA | A ketone derivative with an EOM group | Substituted this compound | organic-chemistry.org |
Mechanistic Aspects of Acid-Catalyzed Cyclization in Benzofuran Formation
Acid-catalyzed cyclization is a classical and widely used method for synthesizing benzofurans. wuxiapptec.com A common approach involves the cyclization of an acetal (B89532) substrate.
The mechanism begins with the protonation of the acetal under acidic conditions. wuxiapptec.com This is followed by the elimination of an alcohol molecule to form a reactive oxonium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion in an intramolecular Friedel-Crafts-type reaction. wuxiapptec.com Subsequent elimination of a second alcohol molecule leads to the formation of the benzofuran ring. wuxiapptec.com
The regioselectivity of the cyclization is governed by the electronic properties of the aromatic ring. In the case of a precursor to this compound, the electron-donating nature of the ethoxymethoxy group would direct the cyclization.
It is important to note that strong acidic conditions required for this cyclization could potentially cleave the ethoxymethoxy protecting group. Therefore, careful selection of the acid catalyst and reaction conditions is necessary to achieve the desired product without deprotection. Polyphosphoric acid (PPA) is a commonly used catalyst for such cyclizations. wuxiapptec.com
Exploration of Base-Mediated Synthetic Routes for Benzofurans
Base-mediated or base-catalyzed reactions offer an alternative pathway to benzofurans, often under milder conditions compared to acid-catalyzed methods. organic-chemistry.org These routes are particularly suitable for substrates bearing acid-sensitive functional groups like the ethoxymethoxy group.
One such method is the intramolecular cyclization of o-alkynylphenyl ethers, which can be catalyzed by a strong organic base like phosphazene P4-tBu. rsc.org This reaction proceeds via a carbon-carbon bond formation under metal-free conditions.
Another base-mediated strategy involves the condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by a rearrangement to form benzofuran carbaldehydes. organic-chemistry.org Additionally, base-mediated ring-opening of certain benzofuran precursors followed by Michael addition and subsequent cyclization can lead to functionalized benzofurans. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethoxymethyl chloride |
| N,N-diisopropylethylamine |
| Methoxyethoxymethyl |
| 2-Alkynyl-4-(ethoxymethoxy)phenol |
| 2-Halo-4-(ethoxymethoxy)phenol |
| 2-Iodo-4-(ethoxymethoxy)phenol |
| 2-Halo-4-(ethoxymethoxy)phenyl vinyl ether |
| 2-Hydroxy-5-(ethoxymethoxy)benzaldehyde |
| Polyphosphoric acid |
| Phosphazene P4-tBu |
Chemical Transformations and Derivatization of 5 Ethoxymethoxy Benzofuran
Functionalization Reactions of the Benzofuran (B130515) Nucleus at Specific Positions
The benzofuran ring system of 5-(Ethoxymethoxy)benzofuran is amenable to various electrophilic substitution and metal-catalyzed coupling reactions. The position of these modifications is often directed by the electronic nature of the benzofuran core and the reaction conditions employed.
A key strategy for introducing functionality at the C2 position involves a Heck olefination reaction. For instance, 2-aroyl-5-bromobenzo[b]furan derivatives can be reacted with tert-butyl acrylate (B77674) in the presence of a palladium catalyst, such as Palladium(II) acetate, along with a phosphine (B1218219) ligand like triphenylphosphine, and a base like triethylamine (B128534) in a suitable solvent such as dimethylformamide (DMF) to yield the corresponding tert-butyl acrylates. nih.gov
Another important transformation is the Sonogashira coupling, which allows for the formation of carbon-carbon bonds at the C5 position. Bromo-substituted benzofurans can be coupled with terminal alkynes, such as propynoic acid, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
Furthermore, the synthesis of 2-arylbenzofurans can be achieved through a multi-step sequence starting from a substituted 2-hydroxybenzaldehyde. This involves an initial O-alkylation with a methyl α-bromophenylacetate, followed by saponification and subsequent acid-catalyzed cyclization and dehydration to furnish the 2-arylbenzofuran core. nih.gov
Reactions Involving the Ethoxymethoxy Substituent (e.g., deprotection, further modification)
The ethoxymethoxy (EOM) group at the 5-position of the benzofuran ring serves as a protecting group for the hydroxyl functionality. Its removal is a crucial step in many synthetic pathways to unveil the phenol (B47542) for further reactions or to obtain the final target molecule.
The deprotection of the EOM group can be achieved under acidic conditions to yield the corresponding 5-hydroxybenzofuran derivative. This transformation is a common strategy in the synthesis of various biologically active benzofuran-based compounds. For example, in the synthesis of benzofuran-heterocycle hybrids, the initial 2-aryl-5-hydroxybenzofuran ethyl formate (B1220265) is prepared, which can be subsequently alkylated at the hydroxyl group. mdpi.com This implies that a precursor with a protected hydroxyl group, such as an EOM ether, would require deprotection to enable such reactions.
Synthetic Routes to Complex Architectures Incorporating the this compound Core
The functionalized derivatives of this compound are valuable building blocks for the construction of more elaborate and biologically relevant molecules. Palladium-catalyzed cross-coupling reactions are instrumental in these synthetic strategies.
The Heck reaction, for instance, has been utilized to introduce acrylic acid moieties at the 5-position of 2-aroyl-benzofurans, leading to the synthesis of novel hydroxamic acids with potential antimicrotubule activity. nih.gov Similarly, the Sonogashira coupling has been employed to attach propynoic acid derivatives to the benzofuran scaffold, which are then converted into N-hydroxypropiolamide analogues. nih.gov
Furthermore, the Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds. While not directly demonstrated on this compound in the provided context, the synthesis of 2,3-diaryl-5-substituted benzofurans often involves a Suzuki coupling of a bromo-substituted intermediate with a boronic acid. bepls.com This highlights a potential route for elaborating the this compound core after its initial functionalization.
The synthesis of complex natural products and bioactive molecules often relies on the strategic use of protecting groups and sequential functionalization. The this compound scaffold, with its potential for selective modification at various positions and the eventual deprotection of the hydroxyl group, represents a key intermediate in the synthesis of a diverse range of complex chemical entities.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies in Benzofuran Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-(Ethoxymethoxy)benzofuran, both ¹H and ¹³C NMR would provide critical information for confirming the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring system would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The specific coupling patterns (e.g., doublets, triplets, or multiplets) would help to establish their relative positions. The protons of the ethoxymethoxy group would have characteristic chemical shifts: the methylene protons of the -OCH₂O- group would likely appear as a singlet around δ 5.3-5.5 ppm, the methylene protons of the ethyl group (-OCH₂CH₃) as a quartet around δ 3.7-3.9 ppm, and the methyl protons (-CH₃) as a triplet around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbon atoms of the benzofuran ring would resonate in the aromatic region (δ 100-160 ppm). The carbons of the ethoxymethoxy substituent would be found in the upfield region, with the -OCH₂O- carbon appearing around δ 90-95 ppm, the -OCH₂CH₃ carbon around δ 60-65 ppm, and the terminal methyl carbon at approximately δ 15 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the benzofuran core and the ethoxymethoxy substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzofuran Aromatic-H | 6.5 - 7.5 | 100 - 160 |
| -OCH₂O- | 5.3 - 5.5 | 90 - 95 |
| -OCH₂CH₃ | 3.7 - 3.9 | 60 - 65 |
| -CH₃ | 1.2 - 1.4 | ~15 |
Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.
Infrared (IR) Spectroscopy for Functional Group Analysis and Confirmation
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to display several characteristic absorption bands.
Key expected vibrational frequencies would include:
C-O-C stretching vibrations from the furan (B31954) ring and the ether linkages of the ethoxymethoxy group, which would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Aromatic C=C stretching vibrations from the benzene (B151609) ring of the benzofuran system, visible in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the ethyl group, which would be observed just below 3000 cm⁻¹.
The presence and specific positions of these bands would serve to confirm the presence of the benzofuran core and the ethoxymethoxy functional group.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Ether & Furan) | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the ethoxymethoxy group. Key fragments might include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxymethoxy group. The benzofuran core would also produce characteristic fragments. Analysis of these fragments helps to piece together the molecular structure.
Table 3: Anticipated Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - CH₃CH₂O]⁺ | Loss of the ethoxy group |
| [M - CH₃CH₂OCH₂]⁺ | Loss of the ethoxymethyl group |
| [Benzofuran core fragments] | Fragments characteristic of the benzofuran ring system |
X-ray Diffraction for Crystalline Structure Determination and Conformational Analysis
While no specific crystal structure for this compound is available, a patent for a related, more complex molecule, [5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester, provides some insight into the crystallographic properties of molecules containing the this compound moiety. The patent reports X-ray powder diffraction (XRPD) data for this derivative, showing specific diffraction peaks at 2θ values of 6.18, 9.14, 11.67, 14.98, and 16.44 degrees google.com. This indicates that the this compound unit can be incorporated into a crystalline lattice.
A single-crystal X-ray diffraction study of this compound itself would reveal the planarity of the benzofuran ring system and the preferred conformation of the flexible ethoxymethoxy side chain. It would also provide details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Theoretical and Computational Investigations of Benzofuran Systems
Quantum Mechanical (QM) Calculations for Elucidating Reaction Mechanisms
Quantum mechanical calculations are fundamental to understanding the reaction mechanisms involved in the synthesis and transformation of benzofuran (B130515) derivatives. These methods can model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for predicting the feasibility and outcome of a chemical reaction.
For the synthesis of substituted benzofurans, various reaction pathways have been proposed, often involving transition-metal catalysis. QM calculations can elucidate the step-by-step mechanism of these complex reactions. For instance, in palladium-catalyzed cyclization reactions to form the benzofuran ring, QM studies can model the oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed picture of the catalytic cycle. Similarly, for reactions such as intramolecular cyclization of o-alkynylphenols, computational studies can support the proposed mechanism, for example, by modeling the activation of the alkyne by a Lewis acid followed by nucleophilic attack of the phenolic oxygen. nih.gov
Table 1: Hypothetical Activation Energies for Key Steps in a Benzofuran Ring Formation
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(OAc)₂/PPh₃ | 15.2 |
| 5-exo-dig Cyclization | Gold(I) Chloride | 12.8 |
| Protodemetalation | InI₃ | 10.5 |
Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar heterocyclic systems.
Density Functional Theory (DFT) Applications in Predicting Benzofuran Reactivity and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. aip.orgresearchgate.net It is extensively used to investigate the electronic structure and predict the reactivity of molecules like 5-(Ethoxymethoxy)benzofuran. DFT calculations can determine a wide range of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The electronic properties calculated through DFT, such as the HOMO-LUMO energy gap, provide insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict the sites most susceptible to electrophilic or nucleophilic attack. For a substituted benzofuran like this compound, the ethoxymethoxy group at the 5-position would be expected to influence the electron density distribution of the aromatic ring, thereby affecting its reactivity in substitution reactions.
DFT studies on benzofuran derivatives have been used to understand their antioxidant properties by calculating bond dissociation enthalpies. researchgate.netrsc.org Furthermore, DFT is employed to study the conformational isomers of complex benzofuran-containing molecules and estimate their relative energies. rsc.org
Table 2: Calculated Electronic Properties of a Model Benzofuran System using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Note: This table contains representative data for a generic benzofuran derivative, calculated at a common level of theory (e.g., B3LYP/6-31G), to illustrate the outputs of DFT calculations.*
Molecular Orbital Analysis for Predicting Regioselectivity in Benzofuran Ring Closure
Molecular orbital (MO) theory provides a framework for understanding the regioselectivity of chemical reactions, particularly pericyclic reactions and cyclizations involved in the synthesis of benzofurans. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants are key determinants of the reaction's outcome.
In the context of benzofuran synthesis, for example, in an intramolecular cyclization to form the furan (B31954) ring, the interaction between the HOMO of one part of the precursor molecule and the LUMO of another part will govern the bond formation. The regioselectivity of reactions like 5-endo-dig or 5-exo-trig cyclizations can be rationalized by analyzing the orbital coefficients at the reacting centers. nih.govnih.govorganic-chemistry.org The pathway with the most favorable orbital overlap will be the one that is predominantly observed. For instance, the regioselectivity in the cyclization of ortho-cinnamyl phenols to form 2-benzyl benzofurans can be explained by considering the frontier orbitals of the reacting alkene and the phenolic ring. organic-chemistry.org
Table 3: Frontier Molecular Orbital Coefficients at Key Atoms in a Hypothetical Benzofuran Precursor
| Atom/Position | HOMO Coefficient | LUMO Coefficient |
| Phenolic Oxygen | -0.25 | 0.15 |
| ortho-Carbon (to OH) | 0.18 | -0.12 |
| Alkyne Carbon (α) | 0.35 | -0.28 |
| Alkyne Carbon (β) | -0.32 | 0.25 |
Note: This is a hypothetical data table illustrating how MO coefficients might be distributed in a precursor molecule, influencing the regioselectivity of ring closure.
In Silico Modeling of Molecular Interactions with Biological Targets (e.g., protein binding sites)
In silico modeling, particularly molecular docking, is a powerful tool for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. nih.govjazindia.comafricanjournalofbiomedicalresearch.comresearchgate.net This is a critical step in drug discovery, helping to identify potential therapeutic applications and to guide the design of more potent and selective compounds.
Molecular docking simulations place a ligand (in this case, a benzofuran derivative) into the binding site of a protein and calculate a score that estimates the binding affinity. These simulations can reveal the preferred binding pose of the ligand and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For benzofuran derivatives, which have been investigated for a range of biological activities including anticancer and antibacterial effects, molecular docking studies can elucidate their mechanism of action. jazindia.comafricanjournalofbiomedicalresearch.com For example, docking studies have been used to investigate the binding of benzofuran compounds to targets like the Mtb Pks13 enzyme in Mycobacterium tuberculosis. nih.gov Such studies can predict the binding energies and identify key amino acid residues involved in the interaction.
Table 4: Example Molecular Docking Results for a Benzofuran Derivative with a Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr234, Leu345, Phe456 |
| Type of Interactions | Hydrogen bond with Tyr234, Hydrophobic interactions with Leu345 and Phe456 |
| Ligand RMSD (Å) | 1.2 |
Note: This table presents typical data obtained from a molecular docking simulation to illustrate the kind of information that can be generated.
Applications of 5 Ethoxymethoxy Benzofuran As a Synthetic Building Block
A Key Precursor in the Synthesis of Highly Functionalized Molecules
The core utility of 5-(ethoxymethoxy)benzofuran is demonstrated in its role as a precursor for molecules with intricate functionalities. The ethoxymethyl (EOM) ether serves as a robust protecting group for the phenolic hydroxyl group at the 5-position of the benzofuran (B130515) ring. This protection is crucial during multi-step synthetic sequences that involve harsh reagents or conditions that would otherwise react with an unprotected hydroxyl group.
A significant example of its application is in the synthesis of Vilazodone, a potent and selective serotonin (B10506) reuptake inhibitor and 5-HT1A receptor partial agonist used in the treatment of major depressive disorder. In the synthesis of Vilazodone and other related serotonin receptor ligands, the benzofuran moiety is a key pharmacophore. The synthetic routes often involve modifications at other positions of the benzofuran ring or the attachment of complex side chains. The presence of the ethoxymethoxy group at the 5-position ensures that the hydroxyl group remains inert during these transformations.
The EOM group can be readily introduced and later removed under specific and mild conditions, which is a critical feature for a good protecting group in a total synthesis campaign. This allows for the unmasking of the hydroxyl group at a later stage of the synthesis to yield the final, biologically active compound or to allow for further functionalization at that position.
The strategic use of this compound as an intermediate is pivotal for achieving high yields and purity in the synthesis of complex pharmaceutical agents.
Utility in the Development of Novel Chemical Probes and Research Tools
While direct and extensive literature specifically detailing the use of this compound for the development of chemical probes is not abundant, its role as a protected precursor for 5-hydroxybenzofuran derivatives implies its significant potential in this area. Chemical probes are essential tools in chemical biology for the study of biological systems. They often require a modular synthesis that allows for the introduction of reporter groups, such as fluorescent tags or affinity labels.
The protected 5-hydroxyl group in this compound provides a synthetic handle that can be deprotected at a late stage to introduce such reporter groups. For instance, after the core structure of a molecule with a desired biological activity is assembled using the protected benzofuran building block, the ethoxymethoxy group can be cleaved to reveal the hydroxyl group. This hydroxyl group can then be derivatized with a fluorophore, a biotin (B1667282) tag for affinity purification of target proteins, or a photoreactive group for covalent labeling of the biological target.
This strategy allows for the creation of a library of chemical probes from a common advanced intermediate, facilitating the study of drug-target interactions, target validation, and understanding the mechanism of action of bioactive compounds. The benzofuran scaffold itself is present in many biologically active compounds, making this compound a potentially valuable starting point for the development of probes targeting a variety of biological processes.
Preparation of Labeled Benzofuran Derivatives for Imaging Research
The preparation of labeled compounds, particularly radiolabeled molecules for imaging techniques like Positron Emission Tomography (PET), is a critical aspect of modern drug discovery and diagnostics. These imaging agents allow for the non-invasive visualization and quantification of biological processes in vivo.
This compound serves as a valuable precursor for the synthesis of labeled benzofuran derivatives. The protected 5-hydroxyl group offers a strategic position for the introduction of a radiolabel. In a typical synthetic scheme, the complex, unlabeled molecule is first synthesized using this compound as a key intermediate. In the final steps of the synthesis, the ethoxymethoxy protecting group is removed to expose the 5-hydroxyl group. This free hydroxyl group can then be reacted with a radiolabeled precursor to introduce a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
For example, the hydroxyl group can be alkylated with a radiolabeled alkyl halide (e.g., [¹¹C]CH₃I) or tosylated and then subjected to nucleophilic substitution with [¹⁸F]fluoride. This late-stage radiolabeling strategy is highly advantageous as it minimizes the handling of radioactive materials and allows for the rapid synthesis of the final radiotracer, which is crucial given the short half-lives of many PET isotopes.
This approach enables the development of PET tracers based on the benzofuran scaffold for imaging a variety of biological targets in the brain and other organs, contributing to a better understanding of diseases and the development of new therapies.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies for 5-(Ethoxymethoxy)benzofuran and its Analogues
The synthesis of the benzofuran (B130515) nucleus has been a subject of intense research, leading to a multitude of methods. However, the pursuit of more efficient, cost-effective, and environmentally benign strategies remains a critical goal. Future research should focus on adapting modern synthetic innovations for the specific production of this compound and its derivatives.
Key areas for development include:
Transition-Metal Catalysis: While classical methods exist, the application of modern catalytic systems could offer significant advantages. Research into palladium, copper, and rhodium-catalyzed reactions for constructing the benzofuran ring is ongoing. nih.govacs.org Future work could explore adapting protocols like the Sonogashira coupling of substituted iodophenols with terminal alkynes followed by intramolecular cyclization, specifically using precursors amenable to the 5-(ethoxymethoxy) substitution pattern. acs.org The development of ligand-free palladium-catalyzed synthesis or the use of heterogeneous catalysts could further enhance the sustainability of these processes. nih.govacs.org
Green Chemistry Approaches: The use of eco-friendly solvents and catalysts is a major trend in chemical synthesis. benthamdirect.com Methodologies employing deep eutectic solvents (DES) in copper-catalyzed one-pot syntheses of benzofurans have been reported and represent a promising green alternative. nih.govacs.org Applying such systems to the synthesis of this compound could significantly reduce the environmental footprint. Similarly, catalyst-free methods, such as the cascade reactions between nitroepoxides and salicylaldehydes, offer a direct route to functionalized benzofurans and warrant investigation for this specific target. acs.org
Photoredox and Electrocatalysis: Visible-light-mediated catalysis is a powerful tool for forging complex bonds under mild conditions. nih.gov Exploring photocatalytic pathways to construct the this compound core could lead to novel and highly efficient synthetic routes that are otherwise difficult to achieve.
Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Synthesis
| Methodology | Catalyst/Reagent | Key Advantages | Potential for this compound |
|---|---|---|---|
| Palladium/Copper Catalysis | Pd(OAc)₂, (PPh₃)PdCl₂/CuI | High efficiency, broad substrate scope. nih.govacs.org | Adaptable for specific precursors with ethoxymethoxy groups. |
| Green Synthesis | Copper Iodide in Deep Eutectic Solvents | Environmentally benign, one-pot synthesis. nih.govacs.org | Offers a sustainable route, reducing solvent waste. |
| Visible-Light Catalysis | Photoredox Catalysts | Mild reaction conditions, high selectivity. nih.gov | Potential for novel, energy-efficient synthetic pathways. |
| Catalyst-Free Reactions | K₂CO₃ in DMF | Avoids toxic metal catalysts, operational simplicity. acs.org | A straightforward approach for synthesizing functionalized analogues. |
Advanced Mechanistic Investigations into Complex Reactions Involving the Benzofuran Ring System
A deeper understanding of the reaction mechanisms governing the formation and functionalization of the benzofuran ring is essential for optimizing existing methods and discovering new transformations. While plausible mechanisms for many transition-metal-catalyzed syntheses have been proposed—often involving steps like oxidative addition, intramolecular Heck reaction, and reductive elimination—detailed computational and experimental studies are needed. nih.govacs.org
Future research should prioritize:
Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition states, and the roles of catalysts and ligands. acs.org Applying these tools to reactions forming or modifying this compound could help in predicting reactivity, selectivity, and in the rational design of improved catalytic systems.
Kinetic and Spectroscopic Studies: In-depth kinetic analysis and the use of advanced spectroscopic techniques can help elucidate complex reaction networks. acs.org For instance, investigating the nickel-catalyzed ring-opening of benzofurans via β-O elimination has provided a deeper understanding of C–O bond activation, opening new avenues for transforming the benzofuran core into other valuable phenolic structures. acs.org Similar detailed studies on reactions involving this compound could uncover novel reactivity patterns.
Rational Design and Synthesis of New Benzofuran-Based Chemical Probes and Bioactive Compounds
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The 5-(ethoxymethoxy) group can serve as a key structural element for modulating these activities or as a protected hydroxyl group for further derivatization.
Future opportunities in this area include:
Development of Bioactive Compounds: There is a strong rationale for using the this compound core to design novel therapeutic agents. Research has shown that specific substitutions on the benzofuran ring are crucial for activity. nih.gov For example, benzofuran derivatives have been designed as inhibitors of VEGFR-2 for anticancer applications and as potent anti-inflammatory agents by targeting the NF-κB and MAPK signaling pathways. nih.govrsc.org New libraries of compounds based on the this compound scaffold could be synthesized and screened for a wide range of biological targets. nih.gov
Design of Chemical Probes: Benzofuran derivatives have been successfully employed as fluorescent probes for detecting biologically relevant species. researchgate.net For instance, a probe based on benzofuran-3(2H)-one was developed for the "turn-on" detection of hydrazine (B178648) in biological systems. researchgate.net The electronic properties of the this compound system could be fine-tuned to develop novel probes for various analytes or to monitor specific biological processes.
Table 2: Examples of Bioactive Benzofuran Derivatives and Potential Applications
| Compound Class | Biological Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| Furochromone & Benzofuran Derivatives | VEGFR-2 Kinase Inhibition | Anticancer (Prostate Cancer) | rsc.org |
| Benzofuran-Piperazine Hybrids | Inhibition of NO, COX-2, TNF-α, IL-6 | Anti-inflammatory | nih.govnih.gov |
| Halogenated Benzofurans | Cytotoxic against Leukemia Cells | Anticancer | nih.gov |
| Benzofuran-3(2H)-one Derivatives | Fluorescent detection of hydrazine | Chemical Biology Tools | researchgate.net |
Expanding the Scope of Applications for this compound as a Versatile Synthetic Intermediate
Beyond its potential direct applications, this compound is a valuable building block for more complex molecular architectures. The ethoxymethyl (EOM) ether is a common protecting group for phenols, which can be cleaved under specific conditions to reveal the free hydroxyl group, allowing for subsequent functionalization.
Future research should explore its use in:
Natural Product Synthesis: Many natural products contain the benzofuran motif. acs.org this compound could serve as a key starting material or intermediate in the total synthesis of complex natural products where a 5-hydroxybenzofuran core is required.
Synthesis of Fused Heterocyclic Systems: The benzofuran ring can be annulated with other heterocyclic rings to create novel polycyclic systems with unique chemical and biological properties. mdpi.com The functional group at the 5-position provides a handle for initiating such cyclization reactions, expanding the chemical space accessible from this intermediate.
Materials Science: Benzofuran-containing polymers and small molecules have applications in organic electronics, such as in the construction of field-effect transistors. nih.gov The specific substitution pattern of this compound could be exploited to synthesize novel organic materials with tailored electronic and photophysical properties.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for innovation in synthesis, medicine, and materials science.
Q & A
Basic Question: What synthetic strategies are commonly employed to introduce ethoxymethoxy substituents onto the benzofuran core?
Methodological Answer:
The ethoxymethoxy group is typically introduced via O-alkylation of hydroxylated benzofuran precursors. For example, a two-step protocol involves:
Protection of hydroxyl groups : Using ethyl vinyl ether or ethoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃) to form the ethoxymethoxy substituent.
Cyclization : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to form the benzofuran scaffold .
The Kitamura method (Pd-catalyzed cross-coupling) can also functionalize benzofuran derivatives, enabling regioselective installation of alkoxy groups at the 5-position .
Basic Question: How is the structural integrity of 5-(Ethoxymethoxy)benzofuran confirmed in synthetic workflows?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : Distinct signals for the ethoxymethoxy group (e.g., δ 3.5–3.7 ppm for OCH₂O in H NMR; δ 60–70 ppm for OCH₂CH₃ in C NMR).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : For unambiguous confirmation of regiochemistry and stereoelectronic effects, as demonstrated in studies of analogous 5-substituted benzofurans .
Advanced Question: How do researchers resolve contradictions in reported biological activities of ethoxymethoxybenzofuran derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) are addressed through:
- Dose-Response Profiling : To identify biphasic effects (e.g., activation at low doses vs. off-target inhibition at higher concentrations).
- Structural-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., comparing ethoxymethoxy with methoxy or hydroxyl groups) to isolate pharmacophoric elements.
- Orthogonal Assays : Combining in vitro (e.g., radioligand binding) and in vivo (e.g., behavioral models) approaches to validate target engagement .
Advanced Question: What analytical methodologies are optimal for quantifying this compound in complex matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Using reversed-phase C18 columns and ESI ionization for high sensitivity (LOQ < 1 ng/mL).
- Internal Standardization : Deuterated analogs (e.g., d₃-ethoxymethoxy derivatives) to correct for matrix effects.
- Method Validation : Adherence to ICH guidelines for linearity, precision, and recovery, as outlined in EFSA’s systematic review protocols for structurally related benzofurans .
Advanced Question: How does the ethoxymethoxy group influence the compound’s interaction with monoamine transporters?
Methodological Answer:
The ethoxymethoxy moiety enhances lipophilicity, potentially increasing blood-brain barrier permeability. In vitro assays using rat synaptosomes show:
- SERT/NET/DAT Inhibition : Competitive binding assays with H-labeled substrates (e.g., H-5-HT for SERT).
- Releasing Activity : Measurement of efflux using fluorescent dyes (e.g., ASP) to quantify transporter-mediated release.
Enantiomeric resolution (via chiral HPLC) is critical, as R- and S-isomers exhibit divergent activities at DAT and NET .
Basic Question: What metabolic pathways are predicted for this compound in mammalian systems?
Methodological Answer:
Predicted pathways include:
- O-Dealkylation : Cleavage of the ethoxymethoxy group by cytochrome P450 enzymes (CYP3A4/2D6) to yield 5-hydroxybenzofuran.
- Glucuronidation : Phase II metabolism via UGT1A9, confirmed using liver microsomes and NADPH cofactors.
Metabolites are identified using LC-HRMS and compared to synthetic standards .
Advanced Question: What in vivo models are suitable for assessing neurotoxicity of this compound derivatives?
Methodological Answer:
- Rodent Drug Discrimination : Rats trained to discriminate MDMA (1.5 mg/kg) from saline test compound substitution, revealing serotonergic vs. dopaminergic effects.
- Microdialysis : Monitoring extracellular 5-HT, DA, and NE levels in the prefrontal cortex post-administration.
- Histopathology : Post-mortem analysis of axonal degeneration (e.g., silver staining) to quantify neurotoxicity .
Advanced Question: How can computational modeling guide the design of this compound analogs with improved selectivity?
Methodological Answer:
- Molecular Docking : Using crystal structures of SERT (PDB: 5I6X) or 5-HT₂A receptors (PDB: 6WGT) to predict binding poses.
- Free Energy Perturbation (FEP) : To calculate ΔΔG values for substituent modifications (e.g., replacing ethoxymethoxy with cyclopropoxymethoxy).
- QSAR Models : Training datasets with IC₅₀ values from transporter assays to predict activity cliffs .
Basic Question: What purification challenges arise during the synthesis of this compound, and how are they mitigated?
Methodological Answer:
Challenges include:
- Regioisomeric Byproducts : Due to competing alkylation at the 4- or 6-positions. Mitigated using directing groups (e.g., boronic esters) or Pd-catalyzed C–H activation.
- Chromatographic Resolution : Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC (C18, 0.1% TFA modifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
